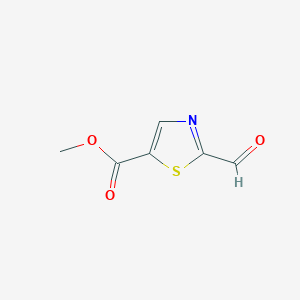

Methyl 2-formylthiazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-formyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)4-2-7-5(3-8)11-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBUZSKNECHXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-35-3 | |

| Record name | methyl 2-formyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-formylthiazole-5-carboxylate

Introduction: The Significance of Methyl 2-formylthiazole-5-carboxylate in Modern Drug Discovery

This compound is a heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The strategic placement of a formyl group at the 2-position and a methyl ester at the 5-position provides two orthogonal reactive handles for further chemical elaboration, making this compound a versatile synthon for the construction of complex molecular architectures.

The aldehyde functionality serves as a key electrophilic center, enabling a wide range of transformations such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This dual functionality makes this compound an invaluable precursor for the generation of diverse compound libraries in the pursuit of novel therapeutic agents. This guide will provide an in-depth exploration of the primary synthetic pathways to this important molecule, offering both theoretical understanding and practical, field-proven protocols.

Strategic Approaches to the Thiazole Core Assembly and Functionalization

The synthesis of this compound can be approached through several strategic pathways. The core of the challenge lies in the controlled introduction of the formyl group at the C2 position of the thiazole ring, while also bearing a carboxylate functionality at C5. The following sections will detail the most robust and scientifically sound methodologies to achieve this synthetic goal.

Pathway 1: Hantzsch Thiazole Synthesis Followed by Functional Group Interconversion

A cornerstone in the synthesis of thiazoles is the Hantzsch reaction, a classic condensation between an α-haloketone and a thioamide. For our target molecule, a logical and widely practiced approach is to first construct a 2-amino or 2-bromo-substituted thiazole-5-carboxylate, which can then be further functionalized to introduce the desired formyl group.

The synthesis of the key intermediate, Methyl 2-aminothiazole-5-carboxylate, can be efficiently achieved through a one-pot reaction starting from a β-ketoester derivative.

Caption: Hantzsch synthesis of Methyl 2-aminothiazole-5-carboxylate.

This reaction proceeds via the initial bromination of the β-methoxyacrylate to form an α-bromo-β-methoxy intermediate in situ. This is a crucial step as it generates the required electrophilic center for the subsequent cyclization. The use of N-bromosuccinimide (NBS) is preferred over elemental bromine for its ease of handling and milder reaction conditions. The subsequent addition of thiourea leads to a nucleophilic attack by the sulfur atom on the brominated carbon, followed by an intramolecular condensation and dehydration to yield the stable aromatic thiazole ring.[1][2]

With the 2-aminothiazole in hand, the next strategic move is to convert the amino group into a more versatile handle for C-C bond formation, such as a bromine atom. The Sandmeyer reaction is the classic and most reliable method for this transformation.[3][4][5]

Caption: Formylation via metal-halogen exchange.

The 2-bromothiazole derivative can be treated with a strong organometallic base, such as n-butyllithium (n-BuLi) or a turbo Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), at low temperatures to undergo a halogen-metal exchange. [6][7]This generates a highly reactive organolithium or organomagnesium intermediate. This nucleophilic species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). A subsequent acidic workup hydrolyzes the resulting intermediate to afford the desired aldehyde. This method offers excellent regioselectivity and is generally high-yielding.

Pathway 2: Synthesis via a 2-Methylthiazole Intermediate and Subsequent Oxidation

An alternative strategy involves the initial synthesis of a 2-methylthiazole-5-carboxylate, followed by the selective oxidation of the methyl group to an aldehyde.

The Hantzsch synthesis can be adapted to produce the 2-methylthiazole core by using thioacetamide instead of thiourea.

Caption: Hantzsch synthesis of a 2-methylthiazole derivative.

In this variation, an α-halo-β-ketoester is condensed with thioacetamide. The reaction mechanism is analogous to the one described for the 2-aminothiazole synthesis.

The selective oxidation of a methyl group on a heterocyclic ring to an aldehyde can be challenging due to the potential for over-oxidation to the carboxylic acid or side reactions with the thiazole ring. However, several methods can be employed.

One approach is free-radical bromination of the methyl group using NBS and a radical initiator like AIBN, followed by hydrolysis. A more direct, albeit potentially lower-yielding, method is the use of selenium dioxide (SeO₂) as an oxidizing agent. [8][9]

Caption: Oxidation of the 2-methyl group to a formyl group.

This pathway is conceptually more direct but may require significant optimization to achieve satisfactory yields and selectivity.

Experimental Protocols

Protocol for Pathway 1

Step 1A: Synthesis of Methyl 2-aminothiazole-5-carboxylate [1]

-

To a solution of methyl 3-methoxyacrylate (1.0 eq) in a suitable solvent such as dioxane/water (1:1), cool the mixture to 0-5 °C.

-

Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add thiourea (1.0 eq) and heat the mixture to 80 °C for 3 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 1B: Synthesis of Methyl 2-bromothiazole-5-carboxylate [10]

-

Dissolve Methyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography.

Step 1C: Synthesis of this compound [7]

-

Dissolve Methyl 2-bromothiazole-5-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C.

-

Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

Data Summary

| Step | Reactants | Product | Typical Yield (%) |

| 1A | Methyl 3-methoxyacrylate, NBS, Thiourea | Methyl 2-aminothiazole-5-carboxylate | 70-85 |

| 1B | Methyl 2-aminothiazole-5-carboxylate, NaNO₂, CuBr | Methyl 2-bromothiazole-5-carboxylate | 60-75 |

| 1C | Methyl 2-bromothiazole-5-carboxylate, n-BuLi, DMF | This compound | 65-80 |

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-established chemical transformations. The pathway commencing with the Hantzsch synthesis of a 2-aminothiazole derivative, followed by a Sandmeyer reaction and subsequent formylation via a lithiated intermediate, represents a robust and versatile approach. While alternative routes, such as the oxidation of a 2-methyl group, are conceptually simpler, they may present challenges in terms of selectivity and yield.

The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable building block. Further research in this area may focus on the development of more atom-economical and environmentally benign catalytic methods for the direct C-H formylation of the thiazole ring, which would represent a significant advancement in the synthesis of this important class of compounds.

References

- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197.

- Uddin, M. I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(52), 31347-31368.

- Gagnon, D., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 77(17), 7439-7446.

- Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.

- Fife, W. K., & Scriven, E. F. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375-2394.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Thiazole Derivatives: Applications of 2-Bromo-5-formylthiazole. Retrieved from [Link]

- ARKIVOC. (2010).

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17-22.

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of - 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 7(1), 147-152.

- Molecules. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(18), 6545.

- Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-296.

- Journal of the Chemical Society, Perkin Transactions 1. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39.

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 1565712-91-5|Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. WO1996016050A1 - Process for preparation of 5-hydroxymethylthiazole - Google Patents [patents.google.com]

- 6. Selective Metalation and Additions [sigmaaldrich.com]

- 7. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]

- 9. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

Navigating the Synthesis and Application of Methyl 2-formylthiazole-5-carboxylate: A Technical Guide for Advanced Research

Chemical Identity and Physicochemical Properties

Methyl 2-formylthiazole-5-carboxylate is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen. The presence of a formyl group at the 2-position and a methyl carboxylate at the 5-position imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

Based on analogues such as Methyl 2-methylthiazole-5-carboxylate (CAS: 53233-90-2) and Methyl 2-formylthiazole-4-carboxylate (CAS: 921927-88-0), we can predict the key physicochemical properties of the title compound.[1]

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₅NO₃S | Based on chemical structure |

| Molecular Weight | 171.18 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar substituted thiazoles |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of polar organic molecules. |

| Boiling Point | >200 °C (Predicted) | Extrapolated from related structures. |

| Melting Point | Expected to be in the range of 100-150 °C | Based on related formyl and carboxylate substituted heterocycles. |

Strategic Synthesis: The Hantzsch Thiazole Synthesis and Subsequent Modifications

The foundational approach to constructing the thiazole ring is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For this compound, a plausible synthetic pathway would commence with a suitably substituted α-halo-β-ketoester.

Proposed Synthetic Workflow:

A logical synthetic route could involve the following key transformations:

-

Formation of the Thiazole Ring: Reaction of a methyl 2-halo-3-oxobutanoate with a thioformamide equivalent.

-

Introduction of the Formyl Group: This can be achieved through various methods, including:

-

Oxidation of a corresponding 2-hydroxymethylthiazole derivative.

-

Reduction of a 2-cyanothiazole or a 2-carboxylic acid derivative.

-

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 2-methylthiazole-5-carboxylate (Analogue Synthesis) [1]

-

Rationale: This initial step, based on the synthesis of a close analogue, establishes the core thiazole-5-carboxylate structure.

-

Procedure:

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of a halogenating agent (e.g., N-bromosuccinimide) at 0°C.

-

After stirring for a designated period, introduce thioacetamide.

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the methyl 2-methylthiazole-5-carboxylate.

-

Step 2: Conversion to this compound

-

Rationale: The methyl group at the 2-position needs to be converted to a formyl group. A common strategy involves radical bromination followed by hydrolysis (Sommelet reaction) or direct oxidation.

-

Procedure (via Oxidation):

-

The 2-methyl group can be oxidized to a formyl group using a suitable oxidizing agent like selenium dioxide or manganese dioxide.

-

Dissolve the Methyl 2-methylthiazole-5-carboxylate in an appropriate solvent (e.g., dioxane).

-

Add the oxidizing agent and reflux the mixture.

-

Monitor the reaction by TLC.

-

After completion, filter off the solid residue and concentrate the filtrate.

-

Purify the resulting crude product by column chromatography to obtain this compound.

-

Applications in Drug Discovery and Materials Science

Thiazole derivatives are privileged structures in medicinal chemistry due to their wide range of biological activities. The unique arrangement of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is a key component of many antimicrobial and antifungal drugs. The formyl and carboxylate groups can serve as handles for further chemical modifications to optimize activity and selectivity.[1]

-

Enzyme Inhibitors: The electrophilic nature of the formyl group and the hydrogen bonding potential of the ester make this scaffold suitable for designing enzyme inhibitors, for example, targeting kinases or proteases.

-

Corrosion Inhibitors: Thiazole derivatives have been investigated for their ability to inhibit the corrosion of metals.[1]

-

Organic Synthesis: As a bifunctional molecule, it can participate in a variety of chemical reactions, making it a valuable intermediate for the synthesis of complex heterocyclic systems.

Figure 2: Potential application areas of this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Based on data for similar compounds, it should be considered harmful if swallowed or in contact with skin, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound represents a molecule of significant interest for synthetic and medicinal chemists. While its specific properties are yet to be fully elucidated in the public domain, its structural features suggest a high potential as a versatile building block. The synthetic strategies outlined in this guide, based on well-established methodologies for related thiazole derivatives, provide a solid foundation for its preparation. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel therapeutics and advanced materials.

References

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

Sources

An In-depth Technical Guide to Methyl 2-formylthiazole-5-carboxylate Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1] This technical guide focuses on a particularly valuable, yet underexplored, scaffold: Methyl 2-formylthiazole-5-carboxylate . This molecule, featuring both an electrophilic aldehyde and a modifiable ester group, represents a versatile platform for the synthesis of a diverse range of derivatives and analogs with significant therapeutic potential. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this core, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

The Strategic Importance of the Thiazole Scaffold

The thiazole motif is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This unique arrangement confers a distinct electronic and structural profile, making it a privileged scaffold in numerous clinically approved drugs and biologically active compounds.[2] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] The thiazole ring can act as a bioisostere for other functional groups, engage in crucial hydrogen bonding interactions, and provide a rigid framework for the precise orientation of pharmacophoric elements.

Synthesis of the Core Scaffold: this compound

A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of related thiazole-5-carboxylates and the subsequent functional group transformations. The proposed pathway involves a multi-step sequence, beginning with the construction of a suitable 2-substituted thiazole-5-carboxylate precursor.

Recommended Synthetic Pathway

A plausible and efficient route to the target compound involves the initial synthesis of Methyl 2-aminothiazole-5-carboxylate, followed by a Sandmeyer-type reaction to introduce the formyl group precursor, and subsequent hydrolysis. An alternative, and potentially more direct, approach involves the oxidation of a 2-methyl or 2-hydroxymethyl precursor.

Diagram: Proposed Synthetic Pathways to this compound

Caption: Proposed synthetic routes to the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminothiazole-5-carboxylate

This procedure is adapted from established methods for the Hantzsch thiazole synthesis.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents:

-

Thiоurеа (1.0 eq)

-

Methyl 2-chloroacetoacetate (1.0 eq)

-

Ethanol (as solvent)

-

-

Procedure: a. Dissolve thiourea in ethanol in the reaction flask. b. Slowly add methyl 2-chloroacetoacetate to the stirred solution at room temperature. c. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Neutralize the mixture with a saturated solution of sodium bicarbonate. f. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. g. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure Methyl 2-aminothiazole-5-carboxylate.

Protocol 2: Synthesis of this compound via Oxidation of Methyl 2-methylthiazole-5-carboxylate

This protocol is based on the known oxidation of methyl groups attached to heterocyclic rings.

-

Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Methyl 2-methylthiazole-5-carboxylate (1.0 eq)

-

Selenium dioxide (SeO₂) (1.1 eq)

-

Dioxane (as solvent)

-

-

Procedure: a. Dissolve Methyl 2-methylthiazole-5-carboxylate in dioxane in the reaction flask. b. Add selenium dioxide to the solution. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture and filter to remove the selenium byproduct. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Derivatization

The presence of the aldehyde functionality at the 2-position of the thiazole ring opens up a vast landscape for chemical modifications. This electrophilic center is poised for a variety of nucleophilic addition and condensation reactions, allowing for the introduction of diverse structural motifs.

Diagram: Key Reactions of the Formyl Group

Caption: Major synthetic transformations of the formyl group.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity.[4][5] This allows for the introduction of various substituted vinyl groups at the 2-position of the thiazole ring.

Protocol 3: Wittig Olefination

-

Ylide Preparation: a. In a dry, inert atmosphere (e.g., under nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in dry tetrahydrofuran (THF). b. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

-

Reaction with Aldehyde: a. Dissolve this compound in dry THF. b. Add the aldehyde solution dropwise to the freshly prepared ylide at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Quench the reaction with saturated aqueous ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the product by column chromatography.

Reductive Amination: Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines.[6][7] This reaction allows for the introduction of a wide range of amino functionalities, which are crucial for modulating the physicochemical properties and biological activity of drug candidates.

Protocol 4: Reductive Amination

-

Reaction Setup: Combine this compound and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.

-

Work-up: Stir the reaction for an additional 4-12 hours at room temperature. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the resulting amine derivative by column chromatography.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[8][9] This reaction can be used to introduce a variety of electron-withdrawing groups and extend the conjugation of the thiazole system.

Protocol 5: Knoevenagel Condensation

-

Reaction Mixture: In a round-bottom flask, dissolve this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Reaction: Heat the mixture to reflux for 2-6 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Medicinal Chemistry Applications and Future Directions

The derivatives of this compound are poised to be valuable assets in various therapeutic areas. The ability to readily introduce diverse functionalities allows for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets

-

Antimicrobial Agents: The thiazole nucleus is a well-established pharmacophore in antimicrobial drugs.[10] Derivatives can be designed to target essential bacterial enzymes or disrupt cell wall synthesis.

-

Anticancer Agents: Many anticancer drugs incorporate the thiazole scaffold.[2] The derivatives can be tailored to inhibit specific kinases, disrupt microtubule dynamics, or induce apoptosis in cancer cells.

-

Enzyme Inhibitors: The versatile substitution patterns possible from the formyl and ester groups allow for the design of potent and selective inhibitors for a wide range of enzymes, such as those involved in inflammatory or metabolic diseases. For instance, thiazole-based compounds have been investigated as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis.

Analog Design and Bioisosteric Replacement

The formyl and carboxylate moieties can be further modified or replaced with bioisosteric groups to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For example, the aldehyde can be converted to an oxime or hydrazone, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Table 1: Physicochemical Properties of the Core and Key Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility |

| This compound | C₆H₅NO₃S | 171.18 | 0.85 | Moderately Soluble |

| Methyl 2-aminothiazole-5-carboxylate | C₅H₆N₂O₂S | 158.18 | 0.23 | Soluble |

| Methyl 2-methylthiazole-5-carboxylate | C₆H₇NO₂S | 157.19 | 1.02 | Sparingly Soluble |

(Predicted values obtained from computational models and may vary from experimental data)

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic placement of reactive functional groups on a biologically relevant thiazole core provides a powerful platform for the generation of diverse chemical libraries. The synthetic pathways and derivatization protocols outlined in this guide are designed to be robust and adaptable, providing researchers with the tools to explore the full potential of this promising scaffold. As our understanding of disease biology grows, the versatility of the this compound core will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

-

Taylor & Francis. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3166. [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

-

Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–949. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-methylthiazole-5-carboxylates.

- Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles.

- Google Patents. (n.d.). Synthesis method of 2-acetyl-5-thiazole formic acid.

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

- Der Pharma Chemica. (n.d.).

-

Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). New coumarin linked thiazole derivatives as antimycobacterial agents: Design, synthesis, enoyl acyl carrier protein reductase (InhA) inhibition and molecular modeling. Retrieved from [Link]

- Der Pharma Chemica. (2011).

-

MDPI. (2023). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

- ResearchGate. (2021).

- ijarsct.co.in. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

- Journal of Applied Science and Engineering. (2012).

-

MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- MDPI. (2021). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. researchgate.net [researchgate.net]

- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 10. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

Methyl 2-formylthiazole-5-carboxylate: A Technical Guide for the Synthetic Chemist

Abstract

Methyl 2-formylthiazole-5-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature—comprising a reactive aldehyde, an electron-deficient thiazole ring, and a versatile ester group—renders it an invaluable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to deliver field-proven insights into its synthesis, reactivity, and application. We will dissect the causal logic behind preferred synthetic routes, detail robust experimental protocols, and illustrate its utility in constructing molecular architectures relevant to modern therapeutic challenges.

Core Compound Analysis: Structure and Properties

This compound possesses a planar, aromatic thiazole core. The C2-formyl group and C5-carboxylate group act as powerful electron-withdrawing moieties, influencing the reactivity of the thiazole ring and providing key handles for synthetic diversification.

Physicochemical Properties

The properties of this compound make it suitable for a range of standard organic synthesis conditions.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₅NO₃S | PubChem CID: 82372758[1] |

| Molecular Weight | 171.18 g/mol | PubChem CID: 82372758[1] |

| IUPAC Name | methyl 2-formyl-1,3-thiazole-5-carboxylate | Derived from structure |

| Appearance | Expected to be a solid at room temperature | Analogy to similar structures |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMSO) | General chemical knowledge |

Spectroscopic Signature (Expected)

| Technique | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR (CDCl₃) | δ 9.9-10.1 (s, 1H) | Aldehyde proton (CHO) |

| δ 8.5-8.7 (s, 1H) | Thiazole ring proton (C4-H) | |

| δ 3.9-4.0 (s, 3H) | Methyl ester protons (OCH₃) | |

| ¹³C NMR (CDCl₃) | δ 182-185 | Aldehyde carbonyl carbon (CHO) |

| δ 168-172 | Thiazole ring carbon (C2) | |

| δ 160-162 | Ester carbonyl carbon (COOCH₃) | |

| δ 145-150 | Thiazole ring carbon (C5) | |

| δ 130-135 | Thiazole ring carbon (C4) | |

| δ 52-54 | Methyl ester carbon (OCH₃) | |

| IR (KBr, cm⁻¹) | ~1720-1730 | C=O stretch (ester) |

| ~1690-1710 | C=O stretch (aldehyde) | |

| ~1500-1550 | C=N stretch (thiazole ring) |

Synthesis of this compound: A Multi-step Approach

Direct synthesis of the target molecule is not commonly reported. A robust and logical synthetic strategy involves a multi-step sequence starting from readily available precursors. The presented pathway is designed for reliability and scalability, prioritizing mild conditions to preserve the sensitive functional groups.

Overall Synthetic Workflow

The recommended pathway proceeds via three key stages: formation of the thiazole core, installation of an alcohol precursor, and a final, mild oxidation.

Caption: Recommended three-part synthetic workflow.

Part 1: Synthesis of Methyl 2-methylthiazole-5-carboxylate

The foundational Hantzsch thiazole synthesis remains a highly effective method for constructing the thiazole ring.[2] This involves the condensation of an α-haloketone with a thioamide.

Insight into Experimental Choices:

-

Solvent: Acetonitrile is preferred over traditional solvents like DMF as it provides good solubility for the reactants and facilitates easier work-up.

-

Base: Triethylamine (TEA) is used in molar excess. It serves two purposes: neutralizing the HBr/HCl formed during the cyclization and driving the final dehydration step to form the aromatic thiazole ring.[2]

-

Reaction Setup: To a solution of methyl 2-chloroacetoacetate (1.0 eq) in acetonitrile (5 mL per mmol of ester) in a round-bottom flask, add thioacetamide (1.1 eq).

-

Base Addition: Stir the mixture at room temperature for 1 hour. Subsequently, add triethylamine (2.5 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 2-3 hours, monitoring by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 2-methylthiazole-5-carboxylate.

Part 2 & 3: Oxidation to the Aldehyde

The conversion of the C2-methyl group to a formyl group is the most critical transformation. A direct oxidation with reagents like selenium dioxide (Riley Oxidation) is possible but can be harsh and substrate-dependent.[3][4] A more reliable and widely applicable two-step approach involves conversion to a primary alcohol followed by a mild oxidation.

Insight into Experimental Choices:

-

Oxidation Method: The Swern oxidation is the method of choice for converting the intermediate, methyl 2-(hydroxymethyl)thiazole-5-carboxylate, to the target aldehyde.[5][6] Its primary advantages are the exceptionally mild, low-temperature conditions (-78 °C), which are compatible with the ester functionality and prevent over-oxidation to the carboxylic acid.[7] The use of toxic heavy metals like chromium is also avoided.

Note: This protocol assumes the synthesis of the hydroxymethyl intermediate, which can be achieved via standard methods.

-

Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 4 mL per mmol of alcohol) and cool to -78 °C (acetone/dry ice bath).

-

DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of methyl 2-(hydroxymethyl)thiazole-5-carboxylate (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

-

Base Quench: Add triethylamine (5.0 eq) dropwise, stir for 20 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde should be purified by flash column chromatography on silica gel.

Key Synthetic Transformations and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde group. Standard carbonyl chemistry allows for the facile construction of diverse molecular scaffolds.

Caption: Core reactivity of the 2-formyl group.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated product.[8][9] These products are versatile intermediates for further transformations, including Michael additions and cycloadditions.

Insight into Experimental Choices:

-

Catalyst: A weak organic base like piperidine or DBU is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[10][11]

-

Solvent: Ethanol or toluene are common solvents. Using a Dean-Stark apparatus with toluene can be advantageous to remove the water byproduct and drive the reaction to completion.

-

Reaction Setup: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL per mmol of aldehyde), add piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC. A precipitate of the product may form upon reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration and wash with cold ethanol.

-

Purification: If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the methyl 2-((dicyanomethylene)methyl)thiazole-5-carboxylate product.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities.[12] This two-step, one-pot process involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[13] This method is superior to direct alkylation of amines as it prevents over-alkylation.[13]

Insight into Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN).[13]

-

Solvent: Anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are used to facilitate imine formation.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a secondary amine (e.g., morpholine, 1.2 eq) in anhydrous DCM (10 mL per mmol of aldehyde).

-

Imine Formation: Stir the mixture at room temperature for 1 hour. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction at room temperature overnight, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired substituted amine.

Significance in Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. For example, derivatives of 2-aminothiazole-5-carboxylate are crucial intermediates in the synthesis of the blockbuster anti-cancer drug Dasatinib and the antibiotic Cefditoren Pivoxil.[14] The transformations detailed in this guide—Knoevenagel condensation and reductive amination—on the this compound core provide direct access to novel libraries of compounds built around this validated pharmacophore, enabling exploration of new chemical space for kinase inhibitors, anti-bacterials, and other therapeutic targets.

Conclusion

This compound is a high-value synthetic intermediate whose utility is unlocked through a logical, multi-step synthetic sequence. By understanding the rationale behind the choice of reagents and conditions—particularly the use of mild, modern methods like the Swern oxidation—researchers can reliably access this building block. Its subsequent derivatization via robust protocols such as Knoevenagel condensation and reductive amination provides a powerful platform for the rapid generation of diverse and complex molecules, accelerating discovery programs in pharmaceuticals and materials science.

References

Sources

- 1. 4-Formyl-2-methyl-1,3-thiazole-5-carboxylic acid | C6H5NO3S | CID 82372758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

A Strategic Approach to Unveiling the Therapeutic Potential of Methyl 2-formylthiazole-5-carboxylate: An In-depth Technical Guide to Biological Activity Screening

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its prevalence in approved drugs, from the anticancer agent Dasatinib to the antibacterial Sulfathiazole, underscores the immense potential held within this heterocyclic scaffold.[2][3][4] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel derivative, Methyl 2-formylthiazole-5-carboxylate . We move beyond a mere listing of protocols to provide a strategic, multi-tiered screening cascade designed to efficiently identify and characterize its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the logical progression from broad-based screening to more targeted mechanistic studies.

Introduction: The Thiazole Scaffold and the Rationale for Screening

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold due to its ability to engage in a wide range of biological interactions.[1][5] Its unique electronic properties and the capacity for diverse substitutions allow for the fine-tuning of pharmacological activity. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer: Targeting various pathways involved in cell proliferation and apoptosis.[3][6][7][8][9]

-

Antimicrobial: Exhibiting efficacy against a spectrum of bacterial and fungal pathogens.[1][4][5][10][11]

-

Enzyme Inhibition: Modulating the activity of key enzymes such as monoamine oxidases and carbonic anhydrases.[12][13][14]

-

Anti-inflammatory and Antioxidant: Demonstrating potential in mitigating inflammatory processes and oxidative stress.[15][16]

While "this compound" is a novel compound with no specifically reported biological activity, its structural similarity to key pharmaceutical intermediates, such as 4-methyl-5-formylthiazole (a precursor to the antibiotic Cefditoren pivoxil), suggests a high probability of inherent bioactivity.[17] This guide, therefore, outlines a logical and efficient screening cascade to systematically explore its therapeutic potential.

A Multi-Tiered Screening Strategy

A hierarchical approach is crucial for the cost-effective and scientifically rigorous evaluation of a novel compound. Our proposed strategy is divided into three tiers:

-

Tier 1: Broad-Spectrum Primary Screening. This initial phase aims to cast a wide net, identifying any significant "hits" across major therapeutic areas where thiazole derivatives have historically shown promise.

-

Tier 2: Hit Confirmation and Dose-Response Analysis. Positive results from Tier 1 are subjected to more rigorous testing to confirm activity and establish potency.

-

Tier 3: Mechanism of Action (MoA) and Selectivity Profiling. For confirmed and potent hits, this tier focuses on elucidating the underlying biological mechanisms and assessing target selectivity.

Caption: A multi-tiered screening workflow.

Tier 1: Broad-Spectrum Primary Screening

The objective of Tier 1 is to rapidly and efficiently assess the compound across two key areas of high potential for thiazole derivatives: anticancer and antimicrobial activity.

Anticancer Activity Screening

A preliminary screen against a panel of human cancer cell lines is a standard and effective starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate media until they reach 80-90% confluency.[8]

-

Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a final concentration (e.g., 50 µM for a primary screen). Add the compound solution to the designated wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a positive hit.

Antimicrobial Activity Screening

The agar disc diffusion method provides a qualitative and rapid assessment of antibacterial and antifungal properties.[18]

Experimental Protocol: Agar Disc Diffusion

-

Microbial Culture: Prepare fresh overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[19]

-

Plate Preparation: Spread the microbial cultures evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Disc Application: Impregnate sterile paper discs with a known concentration of this compound (e.g., 100 µ g/disc ). Place the discs onto the inoculated agar surface.

-

Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi) as positive controls.[10]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disc. A clear zone indicates antimicrobial activity.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any positive hits from Tier 1 must be confirmed and quantified. This involves determining the potency of the compound, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) for anticancer activity or a MIC (minimum inhibitory concentration) for antimicrobial activity.

Anticancer Potency: IC₅₀ Determination

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Dose-Response Curve

-

Methodology: Follow the same procedure as the MTT assay described in Tier 1.

-

Concentration Range: Instead of a single concentration, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 8.5 |

| HepG2 (Liver Cancer) | 15.2 |

| A549 (Lung Cancer) | 22.1 |

| Normal Fibroblasts | >100 |

Antimicrobial Potency: MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method

-

Preparation: In a 96-well plate, perform a serial two-fold dilution of this compound in a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the target microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical MIC Data for this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Tier 3: Mechanism of Action (MoA) and Selectivity Profiling

With confirmed and potent activity, the focus shifts to understanding how the compound works and its selectivity. The choice of assays will depend on the results from Tiers 1 and 2.

Elucidating Anticancer MoA

If significant anticancer activity is observed, a common mechanism for thiazole derivatives is the induction of apoptosis.

Caption: A simplified apoptosis induction pathway.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat the cancer cell line that showed the lowest IC₅₀ with this compound at its IC₅₀ concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Investigating Potential Enzyme Inhibition

Thiazole derivatives are known to inhibit various enzymes.[12] If the compound's structure suggests a potential interaction with a specific enzyme class (e.g., kinases, oxidases), targeted enzymatic assays should be performed.

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents: Obtain the purified target enzyme, its substrate, and a suitable buffer.

-

Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of this compound.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a structured and logical framework for the initial biological characterization of this compound. By following this multi-tiered approach, researchers can efficiently identify and validate potential therapeutic activities, paving the way for more advanced preclinical development. Positive findings from this screening cascade would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogues, in vivo efficacy studies in animal models, and detailed toxicological profiling. The versatility of the thiazole scaffold suggests that a systematic and rigorous screening approach holds significant promise for uncovering novel therapeutic leads.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.PubMed.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.SpringerLink.

- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.Bentham Science.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.National Institutes of Health (PMC).

- Synthesis and Anticancer Activities of Some Thiazole Derivatives.Taylor & Francis Online.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.MDPI.

- The Potential of Thiazole Derivatives as Antimicrobial Agents.MDPI.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.ResearchGate.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.MDPI.

- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.Oriental Journal of Chemistry.

- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.Taylor & Francis Online.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.AIP Publishing.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.National Institutes of Health (PMC).

- In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.BenchChem.

- Biological Screening of 5-(Furan-2-yl)thiazole Derivatives: A Technical Guide.BenchChem.

- An Overview of Thiazole Derivatives and its Biological Activities.ResearchGate.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.ACS Publications.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.National Institutes of Health (PMC).

- Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape.BenchChem. Available at: [https://vertexaisearch.cloud.g_content_type=MARKDOWN

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its prevalence in approved drugs, from the anticancer agent Dasatinib to the antibacterial Sulfathiazole, underscores the immense potential held within this heterocyclic scaffold.[2][3][4] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel derivative, This compound . We move beyond a mere listing of protocols to provide a strategic, multi-tiered screening cascade designed to efficiently identify and characterize its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the logical progression from broad-based screening to more targeted mechanistic studies.

Introduction: The Thiazole Scaffold and the Rationale for Screening

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold due to its ability to engage in a wide range of biological interactions.[1][5] Its unique electronic properties and the capacity for diverse substitutions allow for the fine-tuning of pharmacological activity. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer: Targeting various pathways involved in cell proliferation and apoptosis.[3][6][7][8][9]

-

Antimicrobial: Exhibiting efficacy against a spectrum of bacterial and fungal pathogens.[1][4][5][10][11]

-

Enzyme Inhibition: Modulating the activity of key enzymes such as monoamine oxidases and carbonic anhydrases.[12][13][14]

-

Anti-inflammatory and Antioxidant: Demonstrating potential in mitigating inflammatory processes and oxidative stress.[15][16]

While "this compound" is a novel compound with no specifically reported biological activity, its structural similarity to key pharmaceutical intermediates, such as 4-methyl-5-formylthiazole (a precursor to the antibiotic Cefditoren pivoxil), suggests a high probability of inherent bioactivity.[17] This guide, therefore, outlines a logical and efficient screening cascade to systematically explore its therapeutic potential.

A Multi-Tiered Screening Strategy

A hierarchical approach is crucial for the cost-effective and scientifically rigorous evaluation of a novel compound. Our proposed strategy is divided into three tiers:

-

Tier 1: Broad-Spectrum Primary Screening. This initial phase aims to cast a wide net, identifying any significant "hits" across major therapeutic areas where thiazole derivatives have historically shown promise.

-

Tier 2: Hit Confirmation and Dose-Response Analysis. Positive results from Tier 1 are subjected to more rigorous testing to confirm activity and establish potency.

-

Tier 3: Mechanism of Action (MoA) and Selectivity Profiling. For confirmed and potent hits, this tier focuses on elucidating the underlying biological mechanisms and assessing target selectivity.

Caption: A multi-tiered screening workflow.

Tier 1: Broad-Spectrum Primary Screening

The objective of Tier 1 is to rapidly and efficiently assess the compound across two key areas of high potential for thiazole derivatives: anticancer and antimicrobial activity.

Anticancer Activity Screening

A preliminary screen against a panel of human cancer cell lines is a standard and effective starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate media until they reach 80-90% confluency.[8]

-

Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a final concentration (e.g., 50 µM for a primary screen). Add the compound solution to the designated wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a positive hit.

Antimicrobial Activity Screening

The agar disc diffusion method provides a qualitative and rapid assessment of antibacterial and antifungal properties.[18]

Experimental Protocol: Agar Disc Diffusion

-

Microbial Culture: Prepare fresh overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[19]

-

Plate Preparation: Spread the microbial cultures evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Disc Application: Impregnate sterile paper discs with a known concentration of this compound (e.g., 100 µ g/disc ). Place the discs onto the inoculated agar surface.

-

Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi) as positive controls.[10]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disc. A clear zone indicates antimicrobial activity.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any positive hits from Tier 1 must be confirmed and quantified. This involves determining the potency of the compound, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) for anticancer activity or a MIC (minimum inhibitory concentration) for antimicrobial activity.

Anticancer Potency: IC₅₀ Determination

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Dose-Response Curve

-

Methodology: Follow the same procedure as the MTT assay described in Tier 1.

-

Concentration Range: Instead of a single concentration, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 8.5 |

| HepG2 (Liver Cancer) | 15.2 |

| A549 (Lung Cancer) | 22.1 |

| Normal Fibroblasts | >100 |

Antimicrobial Potency: MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method

-

Preparation: In a 96-well plate, perform a serial two-fold dilution of this compound in a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the target microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical MIC Data for this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Tier 3: Mechanism of Action (MoA) and Selectivity Profiling

With confirmed and potent activity, the focus shifts to understanding how the compound works and its selectivity. The choice of assays will depend on the results from Tiers 1 and 2.

Elucidating Anticancer MoA

If significant anticancer activity is observed, a common mechanism for thiazole derivatives is the induction of apoptosis.

Caption: A simplified apoptosis induction pathway.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat the cancer cell line that showed the lowest IC₅₀ with this compound at its IC₅₀ concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Investigating Potential Enzyme Inhibition

Thiazole derivatives are known to inhibit various enzymes.[12] If the compound's structure suggests a potential interaction with a specific enzyme class (e.g., kinases, oxidases), targeted enzymatic assays should be performed.

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents: Obtain the purified target enzyme, its substrate, and a suitable buffer.

-

Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of this compound.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a structured and logical framework for the initial biological characterization of this compound. By following this multi-tiered approach, researchers can efficiently identify and validate potential therapeutic activities, paving the way for more advanced preclinical development. Positive findings from this screening cascade would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogues, in vivo efficacy studies in animal models, and detailed toxicological profiling. The versatility of the thiazole scaffold suggests that a systematic and rigorous screening approach holds significant promise for uncovering novel therapeutic leads.

References

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at:

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at:

-

Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science. Available at:

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (PMC). Available at:

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. Available at:

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at:

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at:

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at:

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at:

-

Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at:

-

In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Taylor & Francis Online. Available at:

-

Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. Available at:

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health (PMC). Available at:

-

In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. BenchChem. Available at:

-

Biological Screening of 5-(Furan-2-yl)thiazole Derivatives: A Technical Guide. BenchChem. Available at:

-

An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. Available at:

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at:

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (PMC). Available at:

-

Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape. BenchChem. Available at:

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at:

-

Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2. Smolecule. Available at:

-